molecular formula C12H14O2 B12622827 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde CAS No. 918870-84-5

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde

Katalognummer: B12622827
CAS-Nummer: 918870-84-5
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: BHBVPOHEQACELJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethenyl group and a propan-2-yl-oxy group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde.

    Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-[(propan-2-yl)oxy]benzaldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically involve reagents such as halogens (e.g., Br2) and acids (e.g., HCl).

Major Products

    Oxidation: 3-Ethenyl-4-[(propan-2-yl)oxy]benzoic acid.

    Reduction: 3-Ethenyl-4-[(propan-2-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ethenyl group can participate in reactions that modify the compound’s activity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(Propan-2-yl)oxy]benzaldehyde: Lacks the ethenyl group, resulting in different reactivity and applications.

    3-Ethenylbenzaldehyde: Lacks the propan-2-yl-oxy group, affecting its solubility and chemical behavior.

    4-Ethenylbenzaldehyde: Similar structure but different substitution pattern, leading to distinct properties.

Eigenschaften

CAS-Nummer

918870-84-5

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

3-ethenyl-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C12H14O2/c1-4-11-7-10(8-13)5-6-12(11)14-9(2)3/h4-9H,1H2,2-3H3

InChI-Schlüssel

BHBVPOHEQACELJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)C=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.